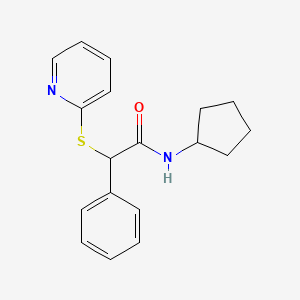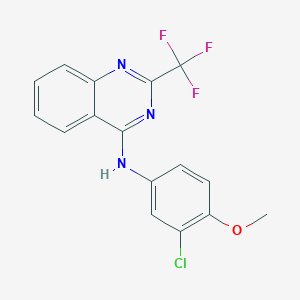![molecular formula C17H13Cl3F3NO2 B4794952 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as Trifludimoxazin, is a synthetic herbicide used for the control of broadleaf weeds in crops such as soybean, cotton, and peanuts. Trifludimoxazin has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields.
作用機序
Trifludimoxazin works by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. Trifludimoxazin has a unique mode of action compared to other herbicides, which makes it highly effective in controlling broadleaf weeds.
Biochemical and physiological effects
Trifludimoxazin has been found to have minimal effects on non-target organisms such as mammals, birds, and fish. Studies have shown that Trifludimoxazin has a low toxicity profile and does not pose a significant risk to human health or the environment. However, further studies are required to fully understand the long-term effects of Trifludimoxazin on non-target organisms.
実験室実験の利点と制限
Trifludimoxazin has several advantages for use in laboratory experiments. Its unique mode of action and high efficacy make it a valuable tool for studying plant physiology and biochemistry. However, Trifludimoxazin also has certain limitations, such as its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of Trifludimoxazin. One potential area of research is the development of new herbicides based on the chemical structure of Trifludimoxazin. Another area of research is the exploration of Trifludimoxazin's potential applications in the development of new drugs for the treatment of various diseases.
Conclusion
Trifludimoxazin is a synthetic herbicide with a unique chemical structure and mode of action. It has gained significant attention in the scientific research community for its potential applications in various fields. Trifludimoxazin has been extensively studied for its use in agriculture and its potential applications in the development of new drugs. Further research is required to fully understand the long-term effects of Trifludimoxazin on non-target organisms and to explore its potential applications in the development of new herbicides and drugs.
科学的研究の応用
Trifludimoxazin has been extensively studied for its potential applications in various fields of scientific research. In the field of agriculture, Trifludimoxazin has been found to be highly effective in controlling broadleaf weeds in crops such as soybean, cotton, and peanuts. Its unique chemical structure and mode of action make it a promising herbicide for the development of new weed control strategies.
In addition to its agricultural applications, Trifludimoxazin has also been studied for its potential use in the development of new drugs. Studies have shown that Trifludimoxazin exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3F3NO2/c18-11-4-6-15(13(20)9-11)26-7-1-2-16(25)24-14-8-10(17(21,22)23)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJUBYFJPAHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4794887.png)
![4-methoxy-3-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4794894.png)


![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)

![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4794939.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4794949.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)